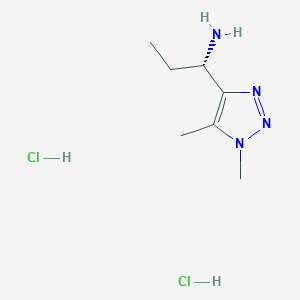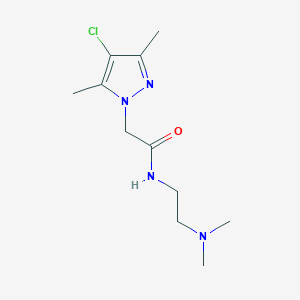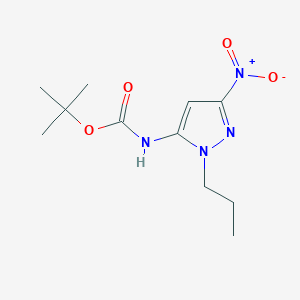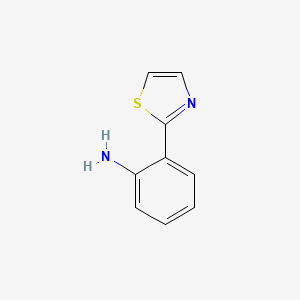
(1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride, also known as A-769662, is a novel AMP-activated protein kinase (AMPK) activator. It has been found to have potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. The purpose of
Mécanisme D'action
(1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride activates AMPK by binding to the γ-subunit of the enzyme and allosterically increasing its activity. This leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has also been found to activate other signaling pathways, such as the PI3K/Akt and mTOR pathways, which may contribute to its metabolic effects.
Biochemical and Physiological Effects
(1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipocytes, as well as reduce hepatic glucose production. It has also been found to increase fatty acid oxidation and decrease lipid accumulation in adipocytes and liver. (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has been shown to induce mitochondrial biogenesis and improve mitochondrial function in skeletal muscle and liver. These effects may contribute to its anti-obesity and anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has several advantages for lab experiments, including its specificity for AMPK activation and its ability to activate AMPK in a dose-dependent manner. However, (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has also been found to have off-target effects on other enzymes and signaling pathways, which may complicate its interpretation in some experiments. Additionally, (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has low solubility in aqueous solutions, which may limit its use in some assays.
Orientations Futures
For research on (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride include its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Further studies are also needed to elucidate the long-term safety and efficacy of (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride in animal models and humans. The development of more potent and selective AMPK activators may also provide new opportunities for the treatment of metabolic disorders.
Méthodes De Synthèse
The synthesis of (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride involves the condensation of 4-methyl-5-(2-(trifluoromethyl)benzyl)-1,2,4-triazole-3-thiol with (1S)-1-chloro-3-(dimethylamino)propan-2-ol, followed by treatment with hydrochloric acid to produce the dihydrochloride salt. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
(1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been found to activate AMPK, a key regulator of cellular energy homeostasis, and improve glucose uptake and insulin sensitivity in vitro and in vivo. (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has also been shown to induce mitochondrial biogenesis and increase fatty acid oxidation, which may contribute to its anti-obesity effects.
Propriétés
IUPAC Name |
(1S)-1-(1,5-dimethyltriazol-4-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-4-6(8)7-5(2)11(3)10-9-7;;/h6H,4,8H2,1-3H3;2*1H/t6-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUFJDGPMFBMLP-ILKKLZGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(N(N=N1)C)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=C(N(N=N1)C)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2387933.png)



![6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2387940.png)

![[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2387942.png)
![N-(3-cyanophenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2387943.png)
![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2387944.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide](/img/structure/B2387945.png)
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2387950.png)

![1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one](/img/structure/B2387953.png)
![Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2387954.png)